molecular formula C13H8Cl2N2 B1308408 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine CAS No. 63111-80-8

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B1308408
CAS RN: 63111-80-8
M. Wt: 263.12 g/mol
InChI Key: JJLBGDXLNZJWKV-UHFFFAOYSA-N
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Description

Imidazopyridines, such as “2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine”, are important scaffolds in medicinal chemistry, found in many biologically active molecules . They have been used in various pharmaceuticals with diverse biological activities . For instance, they are found in hypnotic drugs like saripidem or alpidem, which are chemically distinct from benzodiazepines but bind at the same site on the receptor . They also exhibit significant fluorescent properties, which could be utilized to construct polymer films .


Synthesis Analysis

Imidazopyridines have been synthesized using numerous strategies, including photochemical methods . In 1925, Tschitschibabin and Kirsanow were the first to synthesize imidazopyridines by heating 2,3-aminopyridine derivatives with acetic anhydride . More recently, eco-compatible synthetic approaches have emerged, conscious of climate change concerns .


Chemical Reactions Analysis

Imidazopyridines have been synthesized using various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction mechanisms often involve the initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Imidazo[1,2-a]pyridine Derivatives: A Comprehensive Analysis: Imidazo[1,2-a]pyridine derivatives are a class of aromatic heterocycles that have shown great potential in various research fields. Below is a comprehensive analysis focusing on six unique applications:

Catalysis

Some derivatives form complexes with metals and show catalytic activity, which is beneficial in speeding up chemical reactions.

Each application utilizes the unique properties of imidazo[1,2-a]pyridine derivatives, demonstrating their versatility and importance in scientific research. While this analysis provides a general overview, specific details for “2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine” may vary and would require further research for precise applications .

Safety And Hazards

While specific safety and hazards information for “2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine” is not available, general safety measures for handling imidazopyridines include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Imidazopyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazopyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing eco-friendly synthetic strategies and exploring further biological applications for these molecules .

properties

IUPAC Name

2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-10(11(15)7-9)12-8-17-6-2-1-3-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBGDXLNZJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256249
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine

CAS RN

63111-80-8
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63111-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8.4 g (89.2 mmol) 2-aminopyridine and 20.1 g (89.9 mmol) of 2,2′,4′-trichloroacetophenone in 300 ml of ethanol was heated at reflux with stirring for 14 h. At this point, another 5.0 g (22.4 mmol) of 2,2′, 4′-trichloroacetophenone was added and the reaction mixture heated an additional 6 h. Ethyl acetate (400 ml) and excess saturated aqueous sodium bicarbonate were slowly added. After thorough mixing, the ethyl acetate layer was separated and washed with two fold excess water, saturated brine, and dried over magnesium sulfate. Evaporating the solvent in vacuo to almost dryness gave a wet solid residue to which n-butyl chloride was added. This solid was filtered and washed thoroughly with n-butyl chloride before drying. A yield of 9.0 g of the title compound was obtained (m.p. 173-175° C.) as a technical material which was not purified further but used directly in the next step.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing pyrimidine derivatives from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The research focuses on synthesizing novel compounds with potential antimicrobial activity. 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde serves as a valuable starting material. By reacting it with various aryl ketones, followed by cyclization with urea or thiourea, researchers successfully synthesized a series of 6-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-yl]-4-aryl-pyrimidin-2(1H)-ones and their corresponding thiones []. This approach allows for the creation of diverse structures, expanding the library of compounds that can be screened for antimicrobial properties.

Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?

A2: The synthesized pyrimidine derivatives were tested for their antibacterial and antifungal activities []. While the specific results and the methods used for evaluation are not detailed in the provided abstract, this preliminary screening is crucial for identifying promising candidates for further development. Future research might explore the structure-activity relationships within this class of compounds to optimize their antimicrobial potency and spectrum of activity.

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